molecular formula C18H16O3 B12821878 Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- CAS No. 78326-52-0

Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-

Cat. No.: B12821878
CAS No.: 78326-52-0
M. Wt: 280.3 g/mol
InChI Key: XKOJNRIIGYARBJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a tetrahydrobenzo[a]anthracene core structure with three hydroxyl groups attached at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives, followed by hydroxylation. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydroxylation step can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions .

Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4-Tetrahydrotetraphene-2,3,4-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

78326-52-0

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol

InChI

InChI=1S/C18H16O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-8,16-21H,9H2

InChI Key

XKOJNRIIGYARBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C2=C1C3=CC4=CC=CC=C4C=C3C=C2)O)O)O

Origin of Product

United States

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